Phenoquinone
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Overview
Description
Phenoquinone is a member of the quinone family, which are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Quinones are derived from aromatic compounds through the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds . This compound, like other quinones, is known for its vibrant color and its role in various biological and chemical processes.
Preparation Methods
Phenoquinone can be synthesized through several methods. One common synthetic route involves the oxidation of phenol using oxidizing agents such as peracetic acid . The reaction typically requires controlled conditions to ensure the selective formation of this compound. Industrial production methods often involve the oxidation of hydroquinone, which can be obtained through various routes, including the oxidation of diisopropylbenzene .
Chemical Reactions Analysis
Phenoquinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be further oxidized to form more complex quinones.
Reduction: In acidic conditions, this compound undergoes a two-electron and two-proton reduction to form hydroquinone. In alkaline conditions, it undergoes a reversible single-step, two-electron reduction.
Substitution: This compound can participate in substitution reactions, particularly with nucleophiles, due to its electrophilic nature.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenoquinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenoquinone involves its ability to undergo redox reactions. This compound can accept and donate electrons, making it an effective electron carrier in biological systems . It interacts with molecular targets such as enzymes and proteins, leading to various biochemical effects. For example, this compound can inhibit DNA synthesis in tumor cells by binding to DNA molecules and producing free radicals .
Comparison with Similar Compounds
Phenoquinone is similar to other quinones such as 1,4-benzoquinone, 1,2-benzoquinone, and 9,10-anthraquinone . this compound is unique in its specific structure and reactivity. Unlike some other quinones, this compound has distinct redox properties and can participate in a wider range of chemical reactions. Additionally, its biological activity and potential therapeutic applications set it apart from other quinones .
Similar Compounds
1,4-Benzoquinone:
1,2-Benzoquinone:
9,10-Anthraquinone: A larger quinone with additional aromatic rings, used in dyes and pigments.
Properties
CAS No. |
4370-52-9 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
cyclohexa-2,5-diene-1,4-dione;phenol |
InChI |
InChI=1S/C6H4O2.C6H6O/c7-5-1-2-6(8)4-3-5;7-6-4-2-1-3-5-6/h1-4H;1-5,7H |
InChI Key |
RMBGFUOEZINVEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C1=CC(=O)C=CC1=O |
Origin of Product |
United States |
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